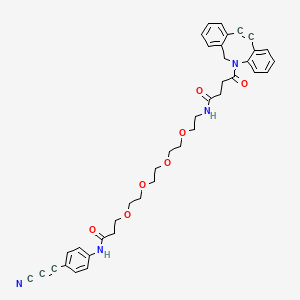
Apn-peg4-dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-PEG4-DBCO is a heterobifunctional linker that combines an APN moiety with a DBCO moiety through a four-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation applications due to its stability and reactivity. The APN moiety exhibits exquisite chemoselectivity for cysteine, while the DBCO moiety facilitates click chemistry reactions with azides without the need for a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of APN-PEG4-DBCO involves the conjugation of an APN moiety to a PEG4 spacer, followed by the attachment of a DBCO moiety. The reaction typically occurs in organic solvents such as dichloromethane (DCM), acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The reaction conditions often include mild temperatures and the use of coupling agents to facilitate the formation of stable bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability and activity .
Analyse Chemischer Reaktionen
Types of Reactions
APN-PEG4-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a catalyst
Bioconjugation Reactions: The APN moiety selectively reacts with cysteine residues in proteins, forming stable conjugates.
Common Reagents and Conditions
Reagents: Azides, cysteine-containing proteins, coupling agents.
Conditions: Mild temperatures, organic solvents (DCM, acetonitrile, DMF, DMSO), and aqueous media for bioconjugation
Major Products Formed
Click Chemistry: Formation of stable triazole linkages with azide-containing molecules.
Bioconjugation: Formation of stable APN-cysteine conjugates
Wissenschaftliche Forschungsanwendungen
APN-PEG4-DBCO has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of APN-PEG4-DBCO involves its dual functionality:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-APN: Similar in structure and functionality, containing an APN moiety and a DBCO moiety linked through a PEG4 spacer.
EZ-Link TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester and a DBCO moiety, used for amine-reactive crosslinking.
Uniqueness
APN-PEG4-DBCO is unique due to its combination of APN and DBCO moieties, providing both chemoselectivity for cysteine and efficient click chemistry reactivity with azides. This dual functionality makes it highly versatile for various bioconjugation applications .
Eigenschaften
Molekularformel |
C39H40N4O7 |
|---|---|
Molekulargewicht |
676.8 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C39H40N4O7/c40-20-5-6-31-11-15-35(16-12-31)42-38(45)19-22-47-24-26-49-28-29-50-27-25-48-23-21-41-37(44)17-18-39(46)43-30-34-9-2-1-7-32(34)13-14-33-8-3-4-10-36(33)43/h1-4,7-12,15-16H,17-19,21-30H2,(H,41,44)(H,42,45) |
InChI-Schlüssel |
OWARLUSLBQGVSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NC4=CC=C(C=C4)C#CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


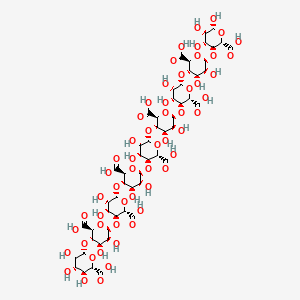
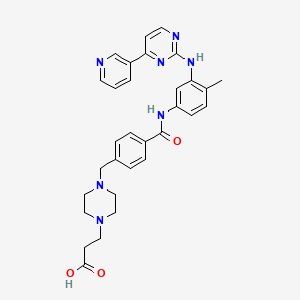
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

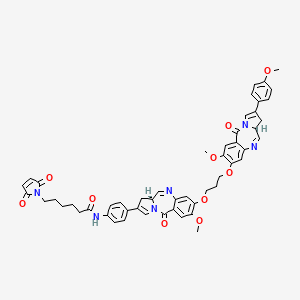
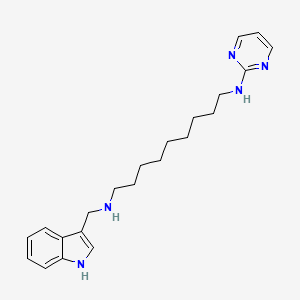
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
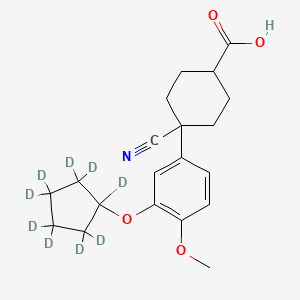
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)

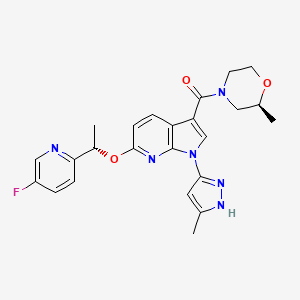

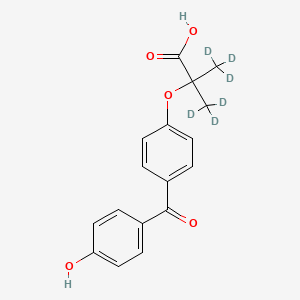
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
